molecular formula C14H12BrFN2O2 B2595359 6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide CAS No. 1808767-44-3

6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide

Cat. No.: B2595359
CAS No.: 1808767-44-3
M. Wt: 339.164
InChI Key: YJUVEDIRXHGGRC-UHFFFAOYSA-N
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Description

6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Fluorination: Introduction of a fluorine atom to the pyridine ring.

    Amidation: Formation of the carboxamide group by reacting the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-chloropyridine-2-carboxamide
  • 6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-iodopyridine-2-carboxamide

Uniqueness

6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen substitutions.

Properties

IUPAC Name

6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O2/c1-2-8-3-5-11(19)10(7-8)17-14(20)13-9(16)4-6-12(15)18-13/h3-7,19H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUVEDIRXHGGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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